Methyl 6-hydrazinylpyridazine-3-carboxylate
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Overview
Description
Methyl 6-hydrazinylpyridazine-3-carboxylate is a chemical compound with the molecular formula C6H8N4O2 It is a pyridazine derivative, characterized by the presence of a hydrazinyl group at the 6th position and a carboxylate ester group at the 3rd position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure cost-effectiveness and high yield in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydrazinylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Methyl 6-hydrazinylpyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
- Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
- 3-Pyrazolyl-6-hydrazinylpyridazine derivatives
- Indole derivatives
Comparison: this compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 6-hydrazinylpyridazine-3-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5(8-7)10-9-4/h2-3H,7H2,1H3,(H,8,10) |
InChI Key |
UVYGRBCAWQVSSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NN |
Origin of Product |
United States |
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